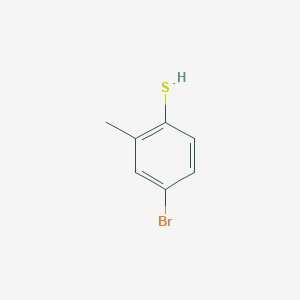
4-Bromo-2-methylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methylbenzenethiol is a compound that can be synthesized and utilized in various chemical reactions. It is related to bromobenzene derivatives and can be involved in annulation reactions, as well as serve as a precursor for other compounds with potential applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of bromobenzene derivatives, which are structurally related to 4-Bromo-2-methylbenzenethiol, has been reported through various methods. For instance, the synthesis of [14C]-labeled bromobenzene and its derivatives, including 2-bromophenol and 4-bromophenol, was achieved by selective monobromination of [14C]-aniline followed by different coupling reactions . Additionally, the synthesis of 4-bromo-1,2-dihydroisoquinolines, which are structurally related to 4-Bromo-2-methylbenzenethiol, was accomplished using a rhodium-catalyzed reaction involving a bromonium ylide intermediate . These methods demonstrate the versatility of brominated compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and is often characterized by X-ray crystallography. For example, the crystal structure of a novel hydrazone Schiff base compound, which is a derivative of a brominated compound, was determined to crystallize in the monoclinic system with various intramolecular and intermolecular interactions . Similarly, the structures of several bromo- and bromomethyl-substituted benzenes were analyzed, revealing diverse packing motifs and interactions such as C–H···Br and C–Br···π .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo a variety of chemical reactions. The [3 + 4] and [2 + 4] annulations of bromoenals and 1,2-benzenedithiol were developed, showcasing the base-promoted annulation followed by carbene-catalyzed ring-expansion . Additionally, the reactivity of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate in Michael addition reactions was explored, indicating the synthetic utility of brominated compounds in constructing more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. Vibrational spectroscopic studies, along with DFT calculations, were used to investigate the properties of a brominated Schiff base compound, providing insights into its electronic properties and chemical reactivity descriptors . The pathways of formation of various bromophenols from bromobenzene were also studied, revealing the metabolic routes and potential mechanisms involved in their biotransformation .
Applications De Recherche Scientifique
Metabolism and Biological Methylation
Research on bromobenzene metabolism in Hartley guinea pigs and golden Syrian hamsters revealed the formation of bromothiocatechols, including 4-bromo-2-methylbenzenethiol. The study identified that both thiol and phenol groups of thiocatechol undergo biological methylation, resulting in various O- and S-methylated bromothiocatechols. These findings provide insights into the metabolic pathways and potential biological roles of 4-bromo-2-methylbenzenethiol and related compounds (Lertratanangkoon, 1993).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds related to 4-bromo-2-methylbenzenethiol. For example, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, used in medicinal and pharmaceutical agents, highlights the significance of bromobenzene derivatives in chemical synthesis. This process involves nitration in water and yields a product with high purity, emphasizing the chemical versatility of these compounds (Xuan et al., 2010).
Chemical Research and Organic Syntheses
The field of chemical research has utilized 4-bromo-2-methylbenzenethiol and its derivatives extensively. Studies like the synthesis of 4-bromoselenoanisole and the single-step synthesis of substituted 4H-1,4-benzothiazines demonstrate the compound's role in organic syntheses. These studies contribute to the understanding of molecular interactions and reaction mechanisms, providing valuable insights for further chemical and pharmaceutical developments (Sørensen & Stuhr-Hansen, 2009; Gautam et al., 1997).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of halogen-substituted compounds, including 4-bromo-2-methylbenzenethiol derivatives, has been conducted. These studies evaluate the efficacy of such compounds against various bacteria and fungi, contributing to the search for new antimicrobial agents (Katırcıoğlu et al., 2007).
Thermochemistry and Physical Properties
The thermochemistry and physical properties of halogen-substituted methylbenzenes, including 4-bromo-2-methylbenzenethiol, have been studied to understand their vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial in the development of various industrial applications, offering insights into the stability and reactivity of these compounds (Verevkin et al., 2015).
Propriétés
IUPAC Name |
4-bromo-2-methylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBASSUDFNUONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylbenzenethiol | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

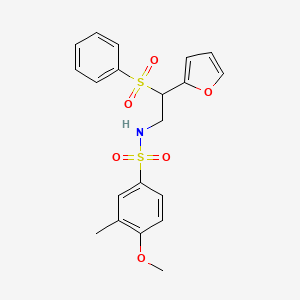
![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)
![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)
![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)
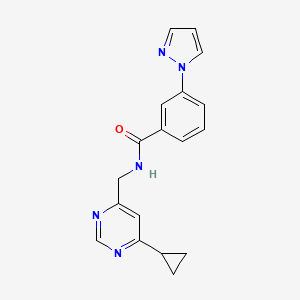
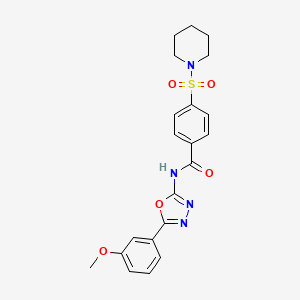
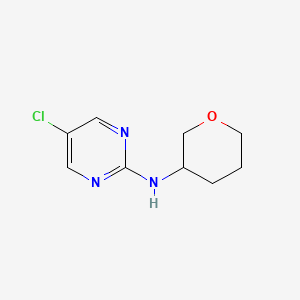
![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2543640.png)
![3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543642.png)
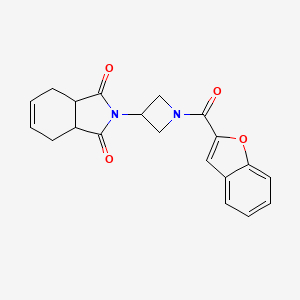
![N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B2543646.png)
![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2543649.png)